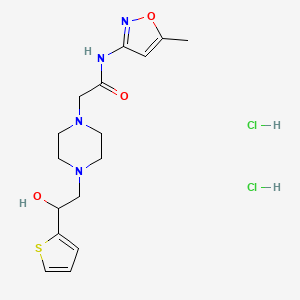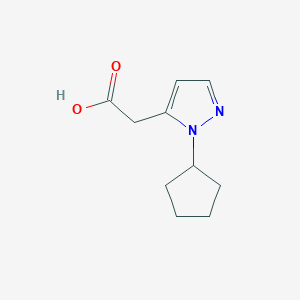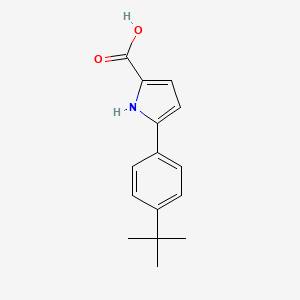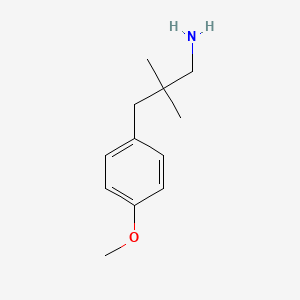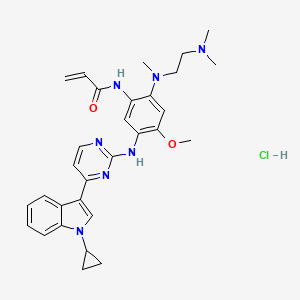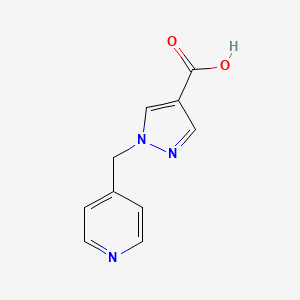
1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole-4-carboxylic acid family, which is known for its diverse biological activities and potential in drug development. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to yield a variety of biologically active compounds . The pyridine moiety attached to the pyrazole ring can further modulate the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves the formation of the pyrazole ring followed by functionalization at the appropriate positions. For instance, an improved synthesis of 1H-pyrazole-4-carboxylic acid has been reported, which starts from ethyl cyanoacetate and triethyl orthoformate and involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a high yield of 97.1% . Although the specific synthesis of "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a coupling reaction between a pyrazole carboxylic acid and a pyridine derivative.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids and their derivatives is characterized by the presence of the pyrazole ring and the carboxylic acid group. The pyrazole ring can engage in hydrogen bonding and π-π interactions due to the presence of nitrogen atoms, which can be crucial for the binding of these molecules to biological targets . The pyridine ring can also participate in such interactions, potentially enhancing the compound's affinity for certain receptors or enzymes.
Chemical Reactions Analysis
Pyrazole carboxylic acids can undergo a variety of chemical reactions, including amide formation, esterification, and heterocyclization. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and carboxylates through reactions with binucleophiles . Similarly, the compound of interest could potentially undergo reactions with amines to form amides or with alcohols to form esters, expanding the chemical diversity and potential applications of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their functional groups. These compounds typically exhibit moderate solubility in polar solvents due to the presence of the carboxylic acid group. The pyrazole and pyridine rings contribute to the acidity and basicity of the molecule, which can be exploited in the design of pH-sensitive drugs or prodrugs. The presence of the pyridine ring also affects the electronic distribution within the molecule, which can be studied through quantum-chemical calculations to predict reactivity and interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Functionalization
- 1H-pyrazole-3-carboxylic acid derivatives, related to the queried compound, have been utilized in various synthesis and functionalization studies. For example, 1H-pyrazole-3-carboxamide was synthesized from 1H-pyrazole-3-carboxylic acid and 2,3-diaminopyridine, showcasing its utility in forming new chemical structures (Yıldırım, Kandemirli, & Demir, 2005).
Novel Synthesis Methods
- New methods have been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives from compounds like the one . These methods demonstrate the versatility of such compounds in creating novel heterocyclic products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Structural Analysis and Computational Studies
- The molecular structure of pyrazole derivatives, closely related to the queried compound, has been a subject of extensive structural and computational analysis, highlighting the significance of these compounds in the field of molecular chemistry (Shen, Huang, Diao, & Lei, 2012).
Application in Medicinal Chemistry
- Derivatives of 1H-pyrazole-4-carboxylic acid have shown promise in medicinal chemistry. For instance, their use in synthesizing antiviral compounds indicates the potential therapeutic applications of these chemical structures (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Exploration in Supramolecular Chemistry
- The exploration of pyrazole-3-carboxylic acids in supramolecular chemistry, particularly in the study of their crystal structures and formation of supramolecular synthons, showcases their importance in the field of crystal engineering (Vishweshwar, Nangia, & Lynch, 2002).
Development of New Chemical Entities
- Research has also focused on creating novel chemical entities using pyrazole-4-carboxylic acid derivatives. This includes the synthesis of a variety of new compounds with potential applications in diverse fields of chemistry (Aly, Abdo, & El-Gharably, 2004).
Antimicrobial and Antibacterial Studies
- Some studies have investigated the antimicrobial and antibacterial activities of pyrazolo[3,4-b]pyridine-4-carboxylic acids, revealing the potential of these compounds in the development of new antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFVJZCUMEOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
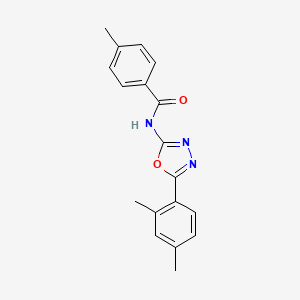
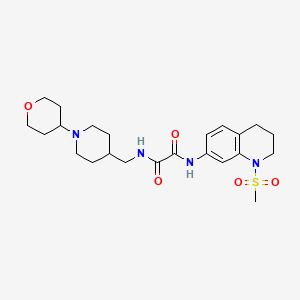
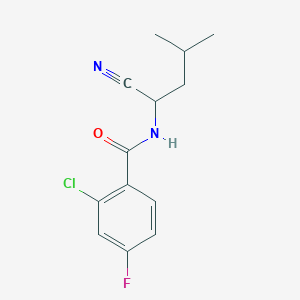
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)
